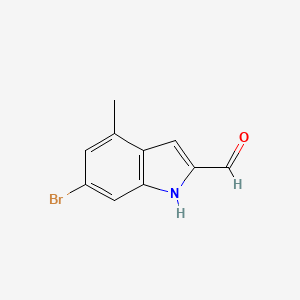

6-Bromo-4-methyl-1H-indole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-methyl-1H-indole-2-carbaldehyde is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the indole ring.

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in a reversible manner , leading to changes in the biological activities of the targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde typically involves the bromination of 4-methylindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which selectively introduces a bromine atom at the 6th position of the indole ring . The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-4-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia, amines

Major Products Formed

Oxidation: 6-Bromo-4-methyl-1H-indole-2-carboxylic acid

Reduction: 6-Bromo-4-methyl-1H-indole-2-methanol

Substitution: 6-Amino-4-methyl-1H-indole-2-carbaldehyde

Aplicaciones Científicas De Investigación

6-Bromo-4-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-1-methyl-1H-indole-2-carbaldehyde: Similar structure but with a methyl group at the 1st position instead of the 4th position.

6-Bromoindole-2-carbaldehyde: Lacks the methyl group at the 4th position.

4-Methyl-1H-indole-2-carbaldehyde: Lacks the bromine atom at the 6th position.

Uniqueness

6-Bromo-4-methyl-1H-indole-2-carbaldehyde is unique due to the specific combination of functional groups (bromine, methyl, and aldehyde) on the indole ring. This unique structure allows it to participate in a diverse range of chemical reactions and interact with various biological targets, making it a valuable compound in both synthetic chemistry and biological research .

Actividad Biológica

6-Bromo-4-methyl-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde functional group at the 2nd position of the indole ring. The synthesis typically involves the bromination of 4-methyl-1H-indole-2-carbaldehyde using brominating agents like bromine or N-bromosuccinimide in solvents such as dichloromethane or chloroform. Purification is generally achieved through column chromatography, which allows for the isolation of high-purity compounds suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been extensively studied, particularly in the context of its antiviral, anticancer, and antibacterial properties.

Antiviral Activity

Research indicates that derivatives of indole, including this compound, exhibit inhibitory effects against various viruses. In vitro assays have shown that this compound can inhibit viral replication, with specific studies highlighting its potential as an anti-HIV agent. Molecular docking studies have demonstrated favorable binding affinities to HIV-1 targets, suggesting mechanisms through which this compound may exert its antiviral effects .

Table 1: Antiviral Activity Data

| Virus Type | IC50 (μmol/L) | Selectivity Index |

|---|---|---|

| Influenza A | 7.53 | 17.1 |

| Coxsackie B3 | Various | High |

| HIV-1 | TBD | TBD |

Anticancer Activity

In addition to its antiviral properties, this compound has shown potential as an enzyme inhibitor in cancer therapy. It interacts with protein kinases involved in cell signaling pathways that regulate apoptosis. This interaction suggests that the compound may play a role in inducing cell death in cancerous cells, making it a candidate for further investigation in oncology .

Case Study: Enzyme Inhibition

A study evaluated the inhibition of specific protein kinases by this compound. Results indicated that the compound effectively inhibited kinase activity in vitro, leading to decreased proliferation of cancer cell lines. Further research is needed to explore its efficacy in vivo and its potential as a therapeutic agent .

Antibacterial Activity

The antibacterial properties of indole derivatives have also been explored. Compounds based on this compound have been shown to enhance the antibiotic effects against resistant bacterial strains. For instance, derivatives synthesized from this compound demonstrated significant activity against pathogenic bacteria, indicating its potential use as an antibiotic potentiator .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 33 μM |

| Escherichia coli | TBD |

| Methicillin-resistant Staphylococcus aureus (MRSA) | TBD |

Propiedades

IUPAC Name |

6-bromo-4-methyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANRHZMAGJNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.